molecular formula C14H32N2O6 B1665984 Amino-PEG6-amine CAS No. 76927-70-3

Amino-PEG6-amine

Cat. No.: B1665984
CAS No.: 76927-70-3
M. Wt: 324.41 g/mol
InChI Key: SEBZAAOSFDHURG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino-PEG6-amine is a polyethylene glycol derivative containing two amino groups. This compound is characterized by its hydrophilic nature, which enhances its solubility in aqueous media. The presence of two amino groups makes it highly reactive with carboxylic acids, activated esters, and carbonyl compounds, making it a versatile reagent in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amino-PEG6-amine can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Amino-PEG6-amine involves its ability to form stable covalent bonds with various functional groups. The amino groups react with carboxylic acids, activated esters, and carbonyl compounds, forming amide or imine linkages. This reactivity allows it to modify proteins, peptides, and other biomolecules, enhancing their solubility, stability, and bioavailability .

Comparison with Similar Compounds

    Amino-PEG4-amine: Contains four ethylene glycol units and two amino groups.

    Amino-PEG8-amine: Contains eight ethylene glycol units and two amino groups.

Uniqueness of Amino-PEG6-amine: this compound strikes a balance between hydrophilicity and spacer length, making it versatile for various applications. Its moderate length allows for efficient conjugation without causing significant steric hindrance, making it a preferred choice for many researchers .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32N2O6/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBZAAOSFDHURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amino-PEG6-amine
Reactant of Route 2
Reactant of Route 2
Amino-PEG6-amine
Reactant of Route 3
Amino-PEG6-amine
Reactant of Route 4
Reactant of Route 4
Amino-PEG6-amine
Reactant of Route 5
Reactant of Route 5
Amino-PEG6-amine
Reactant of Route 6
Reactant of Route 6
Amino-PEG6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.